

Menthyl Anthranilate as a Flavoring Agent: Application Notes and Protocols

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Compound of Interest

Compound Name: Menthyl anthranilate

Cat. No.: B129310

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Introduction

Menthyl anthranilate is an aromatic ester recognized for its characteristic grape-like aroma and flavor.^{[1][2]} It is a key component in the formulation of artificial grape flavors and is also found naturally in Concord grapes and a variety of other fruits and flowers.^{[1][2]} Chemically, it is the methyl ester of N-methylanthranilic acid. This document provides detailed application notes and protocols for the use of **menthyl anthranilate** as a flavoring agent in food science research, addressing its sensory properties, analytical quantification, and stability. **Menthyl anthranilate** is generally recognized as safe (GRAS) for its intended use as a flavoring substance in food.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of **menthyl anthranilate** is essential for its effective application in food systems.

Property	Value	Reference
Chemical Formula	C ₁₅ H ₂₁ NO ₂	
Molar Mass	247.33 g/mol	
Appearance	Colorless to pale yellow liquid	[1]
Odor	Fruity, grape-like, with floral and sweet notes	[1][2]
Taste	Sweet, fruity, Concord grape-like with musty and berry nuances at 25 ppm.	[1]
Boiling Point	256 °C (decomposes)	
Melting Point	< 25 °C	
Solubility	Very slightly soluble in water; soluble in ethanol and propylene glycol; insoluble in paraffin oil.	[1]
Stability	Sensitive to air and light. Stable under recommended storage conditions.	[3][4]

Applications in Food and Beverage Products

Menthyl anthranilate is widely used to impart a characteristic grape flavor in a variety of food and beverage products. Its versatility allows for its use in other fruit flavor profiles as well.

Recommended Usage Levels

The following table summarizes typical usage levels of **menthyl anthranilate** in various food and beverage applications. These levels can be adjusted based on the desired flavor intensity and the food matrix.

Food/Beverage Category	Typical Usage Level (ppm)
Beverages (e.g., grape soda)	10 - 50
Hard Candy	200 - 400
Chewing Gum	500 - 1500
Gelatins and Puddings	50 - 150
Baked Goods	30 - 100
Ice Cream and Dairy Products	40 - 120

Flavor Formulations

Menthyl anthranilate is often used in combination with other flavoring substances to create a well-rounded and authentic grape flavor. Patent literature provides some examples of its use in flavor compositions. For instance, it can be blended with other anthranilate esters and aldehydes to create complex fruit profiles.^[5] Schiff bases formed between **menthyl anthranilate** and aldehydes are also utilized in perfumery and can contribute to flavor profiles.^[1]

Experimental Protocols

Analytical Quantification: High-Performance Liquid Chromatography (HPLC)

This protocol describes a reversed-phase HPLC method for the quantification of **menthyl anthranilate** in beverages.

Objective: To determine the concentration of **menthyl anthranilate** in a liquid food matrix.

Materials:

- High-Performance Liquid Chromatography (HPLC) system with a UV detector
- C18 reversed-phase column (e.g., Nova-Pak C18, 4 μ m, 3.9 x 150 mm)
- **Menthyl anthranilate** standard ($\geq 98\%$ purity)

- Acetonitrile (HPLC grade)
- Potassium dihydrogen phosphate (KH_2PO_4)
- Orthophosphoric acid
- Deionized water
- Syringe filters (0.45 μm)

Procedure:

- **Mobile Phase Preparation:** Prepare a mobile phase consisting of a 40:60 (v/v) mixture of acetonitrile and 0.025 M KH_2PO_4 buffer. Adjust the pH of the buffer to 3.00 with orthophosphoric acid. Filter the mobile phase through a 0.45 μm filter and degas before use.
- **Standard Solution Preparation:** Prepare a stock solution of **menthyl anthranilate** (e.g., 1000 $\mu\text{g/mL}$) in methanol. From the stock solution, prepare a series of working standards with concentrations ranging from 0.1 to 20 $\mu\text{g/mL}$ by diluting with the mobile phase.
- **Sample Preparation:**
 - For carbonated beverages, degas the sample by sonication or vigorous stirring.
 - Dilute the sample with the mobile phase to bring the expected concentration of **menthyl anthranilate** within the range of the calibration curve.
 - Filter the diluted sample through a 0.45 μm syringe filter into an HPLC vial.
- **HPLC Analysis:**
 - Set the HPLC system parameters:
 - Flow rate: 1.0 mL/min
 - Injection volume: 20 μL
 - Column temperature: 30 $^{\circ}\text{C}$

- UV detection wavelength: 220 nm
- Inject the prepared standards and samples onto the HPLC system.
- Data Analysis:
 - Construct a calibration curve by plotting the peak area of the **menthyl anthranilate** standards against their known concentrations.
 - Determine the concentration of **menthyl anthranilate** in the samples by comparing their peak areas to the calibration curve.

Quantitative Data from Literature: A study using a similar HPLC method for methyl anthranilate in nonalcoholic beverages reported assay values ranging from 0.35 to 16.6 µg/mL.^[6] The limit of quantitation was 0.00417 µg/mL, and the limit of detection was 0.00125 µg/mL.^[6]

Sensory Evaluation: Triangle Test

This protocol outlines a triangle test to determine if a perceptible difference in flavor exists between a control sample and a sample containing **menthyl anthranilate**.

Objective: To determine if the addition of **menthyl anthranilate** at a specific concentration creates a perceivable flavor difference in a food product.

Materials:

- Food or beverage base (e.g., water, sugar solution, unflavored gelatin)
- **Menthyl anthranilate**
- Identical, opaque, and odor-free sample cups
- Random three-digit codes
- Sensory panelists (minimum of 24)
- Sensory evaluation booths with controlled lighting and ventilation

Procedure:

- Sample Preparation:
 - Prepare a control sample (A) of the food or beverage base.
 - Prepare a test sample (B) by adding a specific concentration of **menthyl anthranilate** to the same base.
 - For each panelist, present three samples in a randomized order: two identical samples and one different sample (e.g., AAB, ABA, BAA, BBA, BAB, ABB).
 - Label each sample cup with a unique three-digit random code.
- Sensory Evaluation:
 - Instruct panelists to taste the samples from left to right.
 - Ask panelists to identify the sample that is different from the other two.
 - Provide water for rinsing between samples.
- Data Analysis:
 - Count the total number of correct identifications.
 - Use a statistical table for triangle tests (based on the number of panelists and the number of correct responses) to determine if the difference is statistically significant (typically at $p < 0.05$).

Detection Threshold Data: The detection threshold of a flavor compound is the lowest concentration at which it can be perceived. This can vary significantly depending on the food matrix.

Matrix	Detection Threshold of Menthyl Anthranilate (µg/L)	Reference
Water	1.0 - 8.1	[7]
Model Wine	Significantly higher than in water	[7]
Wine	Significantly higher than in water	[7]

Stability of Menthyl Anthranilate

The stability of **menthyl anthranilate** is a critical factor in its application in food products, as degradation can lead to loss of flavor and the development of off-notes.

Factors Affecting Stability

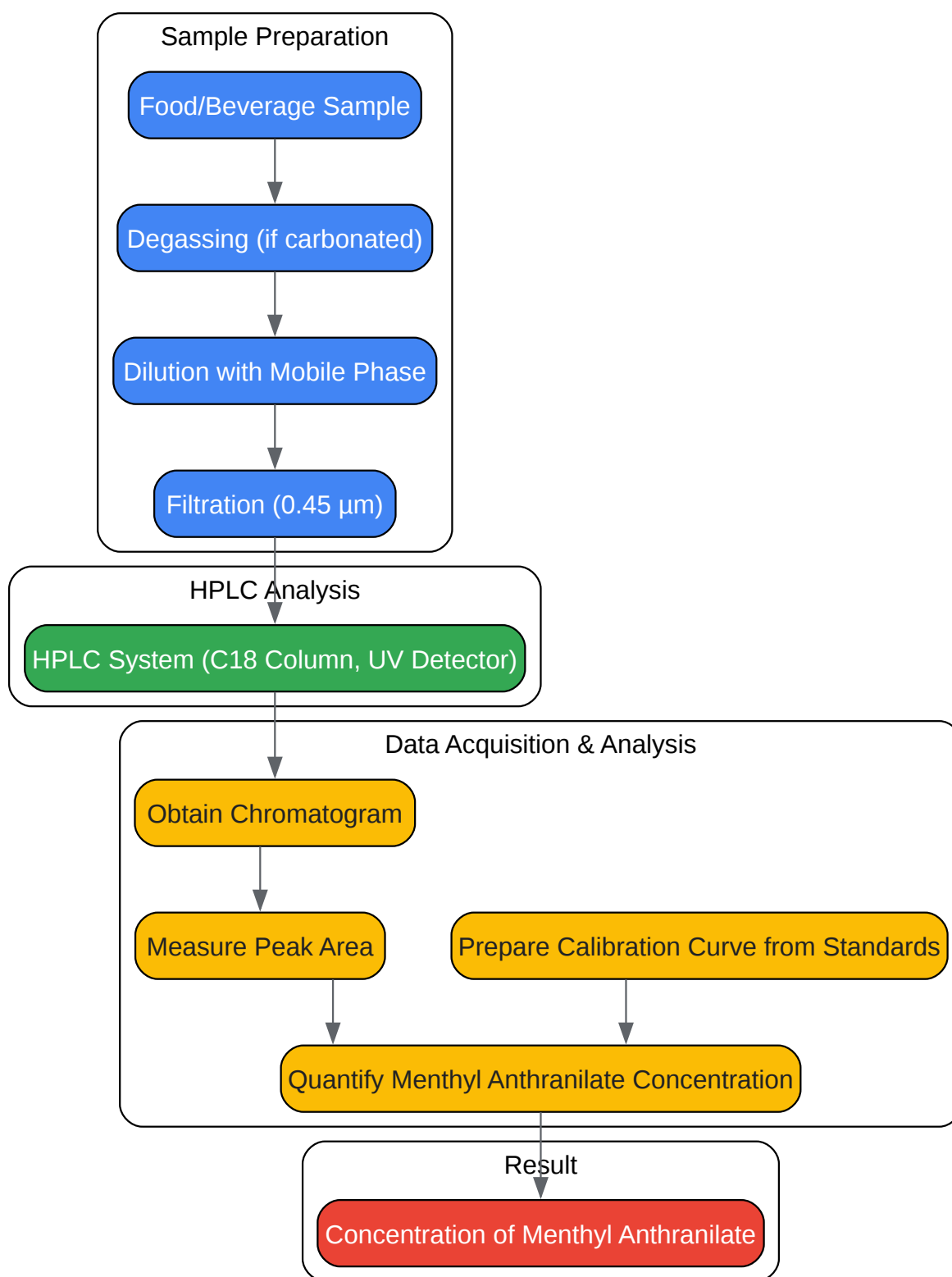
- Light: **Menthyl anthranilate** is sensitive to light and can undergo photodegradation.[8][9]
- Oxidation: As an aromatic amine, it is susceptible to oxidation, which can be accelerated by exposure to air.[3]
- pH: The stability of esters like **menthyl anthranilate** can be influenced by pH, with hydrolysis occurring under acidic or alkaline conditions.
- Temperature: High temperatures during processing and storage can accelerate degradation reactions.

Quantitative Stability Data

A study on the degradation of methyl anthranilate (a structurally similar compound) by H₂O₂/UV irradiation showed that it undergoes direct photolysis under UVC and UVB irradiation, and its degradation is accelerated in the presence of H₂O₂. [8][9] The presence of chloride ions can increase the photodegradation rate, while carbonate can inhibit it. [8][9]

Visualizations

General Workflow for Menthyl Anthranilate Analysis in Food



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Caption: Workflow for the quantification of **menthyl anthranilate** in food and beverage samples using HPLC.

Flavor Perception Signaling Pathway

Detailed scientific literature specifically identifying the olfactory and taste receptors that bind to **menthyl anthranilate** and the subsequent signaling cascade is not currently available.

Olfaction and taste are generally mediated by G-protein coupled receptors (GPCRs). For olfaction, the binding of an odorant to an olfactory receptor (OR) on an olfactory sensory neuron initiates a signaling cascade, typically involving the activation of adenylyl cyclase, an increase in cyclic AMP (cAMP), and the opening of cyclic nucleotide-gated ion channels, leading to neuron depolarization and signal transmission to the brain. For taste, sweet, umami, and bitter tastes are mediated by taste receptors (TASRs), which are also GPCRs. The binding of a tastant activates a G-protein, leading to the activation of phospholipase C, an increase in inositol triphosphate (IP3), the release of intracellular calcium, and ultimately neurotransmitter release to afferent nerve fibers.

Due to the lack of specific receptor information for **menthyl anthranilate**, a detailed and accurate signaling pathway diagram cannot be provided at this time without resorting to speculation. Further research is required to elucidate the specific molecular interactions of **menthyl anthranilate** with olfactory and taste receptors.

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